Intra-Class Potency Ranking: (+)-Xestospongin A vs. Xestospongin C in Cerebellar Microsomes
(+)-Xestospongin A is 7-fold less potent than Xestospongin C at blocking IP3-mediated Ca²⁺ release. In the same cerebellar microsome assay, XeA exhibited an IC50 of 2535 nM, whereas XeC achieved an IC50 of 358 nM [1]. This potency difference is directly attributable to stereochemistry: XeA possesses the thermodynamically more stable trans/trans oxaquinolizidine ring junction, while XeC features a cis/trans arrangement that is energetically less favorable but pharmacologically favored for IP3R blockade [1]. For researchers requiring graded, less complete IP3R inhibition or studying concentration-response relationships across a wider dynamic range, XeA may be preferable to the more potent XeC.
| Evidence Dimension | IC50 for inhibition of IP3-induced Ca²⁺ release from endoplasmic reticulum vesicles |
|---|---|
| Target Compound Data | IC50 = 2535 nM (XeA, trans/trans diastereomer) |
| Comparator Or Baseline | Xestospongin C: IC50 = 358 nM (cis/trans diastereomer) |
| Quantified Difference | 7.1-fold lower potency for XeA relative to XeC |
| Conditions | Rabbit cerebellar microsomes; Ca²⁺ transport measured with antipyrylazo III dye; IP3 concentration not specified but consistent across all Xe compounds tested |
Why This Matters
This potency differential enables users to select XeA for applications requiring a less potent IP3R blockade, providing a broader concentration window for studying partial inhibition effects.
- [1] Gafni J, Munsch JA, Lam TH, Catlin MC, Costa LG, Molinski TF, Pessah IN. Xestospongins: Potent Membrane Permeable Blockers of the Inositol 1,4,5-Trisphosphate Receptor. Neuron. 1997 Sep;19(3):723-733. doi: 10.1016/s0896-6273(00)80384-0. View Source
